

Technical Guide: Spectroscopic Profiling of 2-Methylbenzyl Chloride

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Compound of Interest

Compound Name: 2-Methylbenzyl chloride

CAS No.: 99765-61-4

Cat. No.: B7760979

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Executive Summary

Compound: **2-Methylbenzyl chloride** (CAS: 552-45-4) Synonyms:

-Chloro-o-xylene, o-Xylyl chloride Role: Critical electrophilic intermediate in the synthesis of agrochemicals, pharmaceuticals, and polymer modifiers.

This technical guide provides a definitive spectroscopic reference for **2-Methylbenzyl chloride**. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why specific signals arise—and provides a self-validating quality control (QC) workflow. It is designed for researchers requiring high-fidelity structural confirmation during drug development or intermediate synthesis.

Part 1: Structural Context & Reactivity

To interpret the spectroscopy of **2-Methylbenzyl chloride**, one must understand its electronic environment. The molecule consists of a benzene ring substituted at the ortho position with a methyl group (

) and a chloromethyl group (

).

- The Chloride Effect: The chlorine atom is highly electronegative, creating a dipole that significantly deshields the adjacent methylene protons (visible in NMR) and carbon (visible in NMR).
- The Ortho-Effect: The proximity of the methyl group breaks the symmetry of the aromatic ring, resulting in a complex splitting pattern in the aromatic region, distinct from para or meta isomers.

Part 2: Mass Spectrometry (MS) Analysis

The Fingerprint of Identity

Mass spectrometry provides the primary confirmation of the molecular formula () and the presence of the halogen.

Isotopic Abundance & Molecular Ion

The most distinct feature of any chlorinated compound is the isotopic cluster. Chlorine exists naturally as

(75.8%) and

(24.2%).

- M+ Peak (m/z 140): Corresponds to .
- M+2 Peak (m/z 142): Corresponds to .
- Diagnostic Ratio: The intensity ratio of M : M+2 is approximately 3:1.^[1] Any deviation from this suggests contamination with non-chlorinated byproducts or di-chlorinated species.

Fragmentation Pathway

The base peak (100% intensity) typically arises from the loss of the chlorine radical, generating a stable carbocation.

- Cleavage: Homolytic or heterolytic cleavage of the C-Cl bond.
- Rearrangement: The resulting o-methylbenzyl cation (m/z 105) often rearranges to a methyltropylium ion to stabilize the positive charge over the seven-membered ring system.

MS Data Summary

Ion Fragment	m/z	Relative Intensity	Interpretation
Molecular Ion ()	140	~30-40%	Parent molecule ()
Isotope Peak ()	142	~10-13%	Isotope signature ()
Base Peak	105	100%	(Methyltropylium/Benzyl cation)
Aromatic Fragment	77/79	Variable	(Benzene ring fragmentation)

Fragmentation Logic Diagram



Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of 2-Methylbenzyl Chloride

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Part 3: Infrared (IR) Spectroscopy

Functional Group Validation

IR is used primarily to confirm the presence of the alkyl chloride and the aromatic system while ensuring no alcohol (

) or aldehyde (

) oxidation products are present.

Wavenumber ()	Vibration Mode	Diagnostic Value
3000 - 3100	C-H Stretch (Aromatic)	Confirms benzene ring.
2850 - 2980	C-H Stretch (Aliphatic)	Confirms and groups.
1605, 1495	C=C Ring Breathing	Characteristic aromatic skeletal vibrations.
1260 - 1270	Wagging	Specific to benzyl chlorides.
740 - 760	C-H Out-of-Plane Bending	Critical: Indicates ortho-substitution (1,2-disubstituted benzene).
600 - 800	C-Cl Stretch	Strong, broad band confirming the halide.[2]

Part 4: Nuclear Magnetic Resonance (NMR) Profiling

The Definitive Structural Proof

NMR provides the exact connectivity of the molecule. The data below assumes

as the solvent.[3]

NMR (Proton)

The spectrum is characterized by two distinct singlets and a complex aromatic region.

- 2.42 ppm (3H, singlet): The methyl group attached directly to the ring. It is slightly deshielded compared to a standard alkane (0.9 ppm) due to the aromatic ring current.
- 4.65 ppm (2H, singlet): The methylene group bearing the chlorine. This is significantly deshielded (downfield) due to the electronegativity of the chlorine atom and the benzylic position.
- 7.15 - 7.40 ppm (4H, multiplet): The aromatic protons. Unlike para-xylene (which would show a symmetric doublet pair), the ortho substitution creates a complex overlapping pattern due to the non-equivalent environment of the four protons.

NMR (Carbon)

This confirms the carbon skeleton count (8 unique signals expected, though some aromatic peaks may overlap).

- Aliphatic Region:
 - 19.0 ppm: Methyl carbon ().
 - 44.5 ppm: Chloromethyl carbon ().
- Aromatic Region (125 - 138 ppm):
 - Quaternary carbons (ipso to substituents) will appear weaker and distinct.
 - Methine carbons () appear as intense signals.
 - Note: The carbon attached to the group is typically the most deshielded quaternary carbon.

Part 5: Experimental Protocol

Purity Assessment Workflow (Sample Preparation)

As a Senior Application Scientist, I recommend the following protocol to ensure data integrity. Direct injection of crude intermediates often leads to column degradation or ambiguous spectra.

Reagents:

- Deuterated Chloroform () with 0.03% TMS (Tetramethylsilane).
- High-grade Dichloromethane (DCM) for dilution.
- Anhydrous

Step-by-Step Methodology:

- Sampling:
 - Take a 20 mg aliquot of the **2-Methylbenzyl chloride** liquid.
 - Why: **2-Methylbenzyl chloride** is a lachrymator (tear gas agent). Work strictly in a fume hood.
- Filtration (Crucial):
 - Dissolve the aliquot in 1 mL of DCM.
 - Pass through a small plug of anhydrous in a Pasteur pipette.
 - Why: Hydrolysis converts the chloride to the alcohol (2-methylbenzyl alcohol), which appears as a contaminant peak at 4.7 ppm (methylene) and broad singlet (hydroxyl). Drying prevents this artifact.

- Evaporation:
 - Gently evaporate the DCM under a stream of nitrogen (do not use high vacuum for extended periods as the compound is volatile).
- NMR Preparation:
 - Redissolve the residue in 0.6 mL
 - .
 - Transfer to a 5mm NMR tube. Cap immediately.
- Acquisition:
 - Run
NMR (16 scans) and
NMR (256 scans minimum).
 - Verify the integration ratio of Methyl (3H) : Methylene (2H) is exactly 1.5 : 1.

Part 6: Quality Control Workflow

The following diagram illustrates the decision logic for validating a batch of **2-Methylbenzyl chloride** before using it in downstream synthesis.

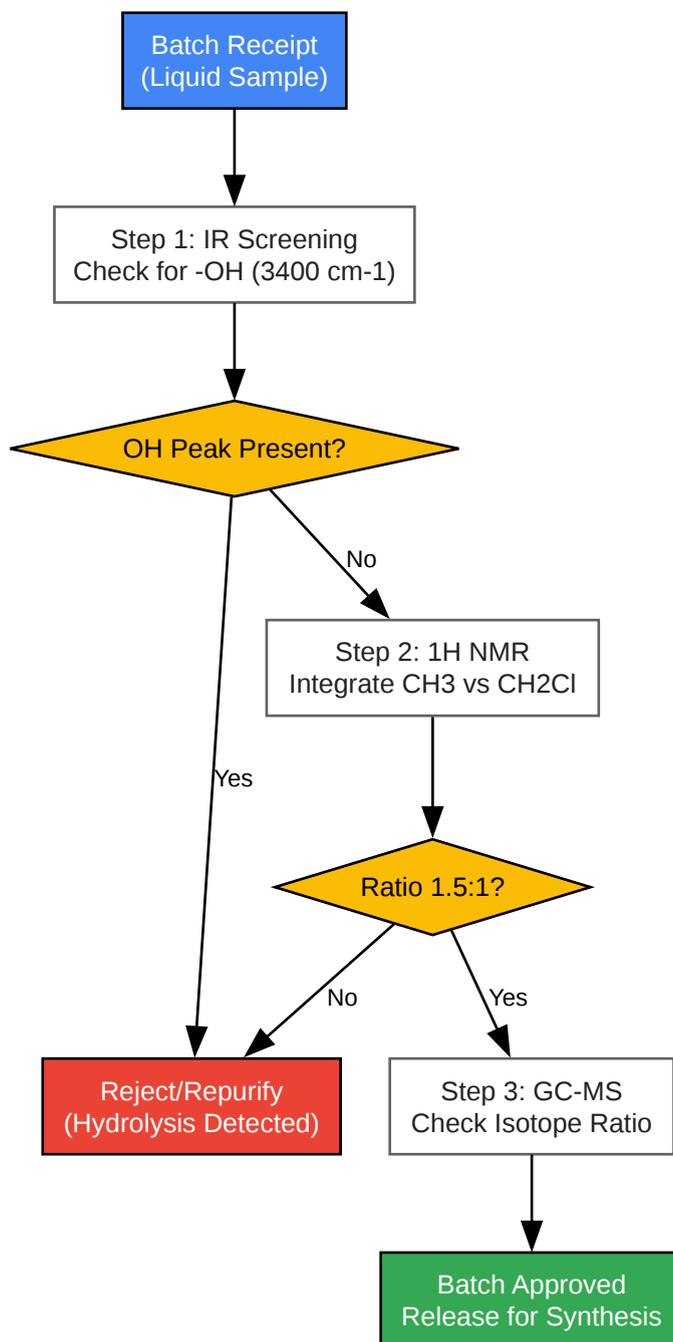


Figure 2: Quality Control Decision Matrix for 2-Methylbenzyl Chloride

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References

- National Institute of Standards and Technology (NIST). (2023). **2-Methylbenzyl chloride** Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] [\[Link\]](#)

- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 1642. [[Link](#)]
- PubChem. (2023). **2-Methylbenzyl chloride** Compound Summary. National Library of Medicine. [[Link](#)]

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Sources

- 1. whitman.edu [whitman.edu]
- 2. chegg.com [chegg.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Methylene chloride [webbook.nist.gov]
- 5. 2-Methylbenzyl cyanide [webbook.nist.gov]
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